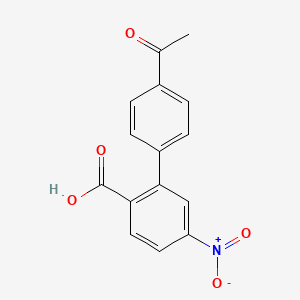

2-(4-Acetylphenyl)-4-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-acetylphenyl)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLCTKQEOPHBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689791 |

Source

|

| Record name | 4'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261965-92-7 |

Source

|

| Record name | 4'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 4 Acetylphenyl 4 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Aromatic Architectures

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(4-acetylphenyl)-4-nitrobenzoic acid, the most logical and strategic disconnection is the carbon-carbon single bond connecting the two aromatic rings. This biaryl linkage is the central architectural feature.

This disconnection approach leads to two key synthons, or synthetic equivalents: an electrophilic 4-nitrobenzoic acid derivative and a nucleophilic 4-acetylphenyl derivative, or vice versa. This strategy points directly toward a cross-coupling reaction as the final bond-forming step, which is a robust and widely utilized method for constructing biaryl systems. researchgate.netyoutube.com Alternative disconnections, such as building one of the aromatic rings from an acyclic precursor, are significantly more complex and less efficient for this class of compound. The chosen disconnection simplifies the problem into the synthesis of two functionalized benzene (B151609) rings, which are then joined in a convergent manner.

Convergent and Linear Synthetic Pathways to this compound

Synthetic strategies can be broadly categorized as linear or convergent. A linear synthesis assembles the molecule in a stepwise fashion, with each step building upon the previous one. A convergent synthesis, in contrast, involves the independent preparation of key fragments of the molecule, which are then combined at a late stage.

A hypothetical linear synthesis might involve, for example, the acylation of a pre-formed 2-phenyl-4-nitrobenzoic acid. However, controlling the regioselectivity of the acylation to exclusively target the para-position of the pendant phenyl ring would be a significant challenge, likely resulting in a mixture of isomers that are difficult to separate. Therefore, convergent strategies are overwhelmingly preferred for this target.

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for forming the aryl-aryl bond in the synthesis of this compound. tcichemicals.com These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for aryl-aryl bond formation, owing to the mild reaction conditions and the general stability and low toxicity of the organoboron reagents. tcichemicals.comresearchgate.net The typical reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base.

For the synthesis of this compound, the most common pathway involves the coupling of 4-acetylphenylboronic acid with a 2-halo-4-nitrobenzoic acid (where the halogen is typically bromine or iodine). The presence of the electron-withdrawing nitro and carboxyl groups on the benzoic acid ring and the acetyl group on the phenylboronic acid are well-tolerated in Suzuki couplings.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromo-4-nitrobenzoic acid | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Good to Excellent |

| Methyl 2-iodo-4-nitrobenzoate | 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | High |

Note: Yields are generalized from typical Suzuki-Miyaura reactions with similar substrates. Specific yields for the target compound may vary based on precise conditions. The ester form of the benzoic acid is often used to improve solubility and prevent potential side reactions, followed by a final hydrolysis step.

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed.

Stille Coupling: This reaction uses an organotin reagent (e.g., 4-acetylphenyltrimethylstannane) in place of a boronic acid. Stille couplings are often very high-yielding and tolerant of many functional groups. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts make this method less favorable, especially in pharmaceutical and materials science applications. nih.gov

Negishi Coupling: Involving an organozinc reagent, the Negishi coupling is known for its high reactivity. The organozinc species can be prepared from the corresponding aryl bromide or iodide. A key advantage is the high reactivity, but a significant drawback is the high sensitivity of organozinc reagents to air and moisture, requiring stringent anhydrous reaction conditions. thieme-connect.com

Hiyama Coupling: This method utilizes an organosilicon reagent activated by a fluoride (B91410) source (e.g., TASF or TBAF). It offers an alternative that avoids the use of toxic tin or sensitive zinc reagents.

Copper-Catalyzed Ullmann Reaction: The classical Ullmann condensation involves the copper-mediated coupling of two aryl halides at high temperatures. Modern variations use soluble copper catalysts and ligands, allowing for milder reaction conditions. However, these reactions often require higher catalyst loadings and temperatures compared to palladium-catalyzed methods and can have more limited substrate scope.

Directed ortho-metalation (DoM) provides an alternative, powerful strategy for C-C bond formation that relies on the ability of certain functional groups (Directing Metalation Groups, or DMGs) to direct deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile. acs.org

For the synthesis of this compound, two potential DoM strategies could be envisioned:

DoM of an Acetophenone Derivative: The acetyl group is not a strong DMG. A more effective approach would be to use a protected form, such as a ketal, which can act as a DMG. The ortho-lithiated species could then react with an electrophilic source of the 4-nitrobenzoyl moiety.

DoM of a Benzoic Acid Derivative: The carboxylic acid itself is incompatible with organolithium reagents. However, it can be converted into a potent DMG, such as a tertiary amide (e.g., a N,N-diethylamide) or an oxazoline. rsc.org Lithiation ortho to this directing group, followed by a coupling reaction (e.g., a Negishi-type coupling after transmetalation with ZnCl₂) with a 4-haloacetophenone, could form the desired biaryl linkage. thieme-connect.com The DMG would then be hydrolyzed back to the carboxylic acid in a subsequent step. This DoM-cross-coupling sequence offers excellent regiocontrol. thieme-connect.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Advantage | Key Disadvantage |

|---|---|---|

| Suzuki-Miyaura Coupling | High functional group tolerance, readily available reagents, mild conditions. researchgate.netnih.gov | Potential for side reactions with unprotected carboxylic acids. |

| Directed Ortho-Metalation | Excellent regiocontrol for substitution patterns not easily accessible otherwise. wikipedia.org | Requires strong bases (organolithiums), functional group protection/deprotection steps. |

Functional group interconversions, such as oxidation and nitration, are fundamental steps that can be integrated into the synthesis at various points.

Oxidation: A plausible linear route could involve the Suzuki coupling of 4-acetylphenylboronic acid with 2-bromo-4-methylbenzoic acid. The methyl group of the resulting intermediate would then need to be oxidized to a carboxylic acid. This oxidation must be selective and not affect the acetyl group. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under controlled conditions can oxidize a benzylic methyl group to a carboxylic acid. orgsyn.org However, the acetyl group's methyl is also susceptible to oxidation under harsh conditions (haloform reaction) or enolization, which could complicate the reaction. An alternative involves the oxidation of a nitroacetophenone to the corresponding nitrobenzoic acid. google.comresearchgate.net For example, 4'-nitroacetophenone (B150658) can be oxidized using nitric acid in the presence of a catalyst like ammonium (B1175870) metavanadate to yield 4-nitrobenzoic acid. google.com

Nitration: Introducing the nitro group onto a pre-formed 2-(4-acetylphenyl)benzoic acid is another possibility. Aromatic nitration is a classic electrophilic aromatic substitution, typically using a mixture of nitric acid and sulfuric acid. The challenge lies in controlling the regioselectivity. The existing carboxylic acid and acetylphenyl groups will direct the incoming nitro group. The carboxylic acid is a meta-director, while the 2-aryl substituent is ortho, para-directing. The interplay of these directing effects would likely lead to a mixture of products, with nitration at the 4-position being just one of several possibilities, making this a less desirable synthetic step for achieving a single, pure product. beilstein-journals.org

Oxidation and Nitration Reactions in Directed Synthesis

Selective Oxidation of Methyl Groups to Carboxylic Acids

The selective oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, this step is typically performed on a precursor such as 2-(4-acetylphenyl)-4-nitrotoluene. The presence of the deactivating nitro group and the acetyl group can make the oxidation of the methyl group challenging.

Several reagents and conditions have been developed for this transformation. A common and effective method is the use of potassium permanganate (KMnO₄) in a basic or neutral aqueous solution, followed by acidification. magtech.com.cn The reaction temperature is a critical parameter and is often elevated to ensure the reaction proceeds to completion. For instance, the oxidation of p-nitrotoluene to p-nitrobenzoic acid can be achieved with KMnO₄ at 95°C. magtech.com.cn Another powerful oxidizing agent is sodium dichromate in the presence of concentrated sulfuric acid, which can oxidize p-nitrotoluene to p-nitrobenzoic acid in high yield. orgsyn.org

More modern and milder methods have also been developed. For example, cerium(IV) ammonium nitrate (B79036) (CAN) in acetic acid has been shown to effectively oxidize aryl methyl ketones to the corresponding benzoic acids. researchgate.net This method is particularly noteworthy as it offers an alternative route where the acetyl group itself is the precursor to the carboxylic acid, although for the target molecule, selective oxidation of a methyl group is the more direct approach. Additionally, catalytic oxidation methods using cobalt and bromine-containing catalysts with oxygen as the oxidant in an acetic acid medium have been patented for the synthesis of p-nitrobenzoic acid from p-nitrotoluene, offering a more atom-economical approach. google.com

The choice of oxidant and reaction conditions must be carefully considered to avoid over-oxidation or side reactions involving the acetyl group. The following table summarizes various oxidation conditions reported for analogous substrates.

| Oxidant/Catalyst System | Substrate | Product | Yield (%) | Reference |

| KMnO₄/PEG-600 | p-Nitrotoluene | p-Nitrobenzoic acid | 51.6 | magtech.com.cn |

| Na₂Cr₂O₇/H₂SO₄ | p-Nitrotoluene | p-Nitrobenzoic acid | 82-86 | orgsyn.org |

| Co(OAc)₂/KBr/O₂ | p-Nitrotoluene | p-Nitrobenzoic acid | 86.5 | google.com |

| CAN/HOAc | p-Nitroacetophenone | p-Nitrobenzoic acid | - | researchgate.net |

Regioselective Nitration of Aromatic Rings

The introduction of the nitro group at the 4-position of the benzoic acid ring is a crucial step that relies on the directing effects of the substituents already present on the ring. In a precursor molecule like 2-(4-acetylphenyl)benzoic acid, the carboxylic acid group is a deactivating meta-director, while the 2-(4-acetylphenyl) group is an ortho-, para-director. The interplay of these directing effects determines the position of nitration.

The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov The regioselectivity of the reaction is highly dependent on the electronic nature and steric bulk of the substituents on the aromatic ring. frontiersin.org

For a 2-substituted benzoic acid, the incoming electrophile is directed to the position meta to the carboxylic acid group. Therefore, in 2-(4-acetylphenyl)benzoic acid, the positions ortho and para to the bulky 2-(4-acetylphenyl) group are also considered. The steric hindrance from the adjacent aryl group would likely disfavor nitration at the 3-position. The 5-position is meta to the carboxylic acid and para to the 2-aryl substituent, making it a likely candidate for nitration. However, to achieve the desired 4-nitro isomer, the nitration is often performed on a precursor where the directing groups favor this outcome, or the isomers are separated after the reaction.

Alternative nitrating systems have been developed to improve regioselectivity and yield. For instance, ultrasonically assisted nitration has been shown to provide high regioselectivity in the nitration of various aromatic compounds. semanticscholar.orgscirp.org The use of metal salts as catalysts in nitration reactions can also influence the regioselectivity. semanticscholar.org PEG-based dicationic ionic liquids have also been explored as catalysts to enhance para-selectivity in the nitration of alkylbenzenes. researchgate.net

The following table presents data on the regioselective nitration of various aromatic compounds, illustrating the directing effects of different functional groups.

| Substrate | Nitrating Agent/Conditions | Major Product(s) | Selectivity/Yield | Reference |

| Toluene | aq. HNO₃ | 4-Nitrotoluene, 2-Nitrotoluene | Moderate p-selectivity | frontiersin.org |

| Anisole | aq. HNO₃ | 4-Nitroanisole | 80% para | frontiersin.org |

| Chlorobenzene | HNO₃/H₂SO₄, sonication | 4-Nitrochlorobenzene | High p-selectivity | semanticscholar.org |

| Benzoic Acid | HNO₃/H₂SO₄ | 3-Nitrobenzoic acid | Predominantly meta | google.com |

Optimization of Reaction Conditions and Yield Enhancement Protocols

Catalyst Screening and Ligand Design for Enhanced Selectivity

The synthesis of the biphenyl (B1667301) core of this compound is most efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of a precursor to the target molecule, this could involve the reaction of 4-acetylphenylboronic acid with 2-bromo-4-nitrobenzoic acid or a related derivative.

The efficiency and selectivity of the Suzuki coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. Catalyst screening is a critical step in optimizing the reaction. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction.

For sterically hindered substrates or those with electron-withdrawing groups, the choice of ligand is particularly important. Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) and more electron-rich and bulky phosphines like tricyclohexylphosphine (B42057) (PCy₃) and Buchwald's biarylphosphine ligands are often employed. The design of water-soluble ligands, such as sulfonated phosphines, has enabled Suzuki couplings to be performed in aqueous media, which is advantageous for green chemistry and for substrates with good water solubility. nih.gov For example, a catalyst system of Na₂PdCl₄ with sodium diphenylphosphinobenzene-3-sulfonate (PPh₂PhSO₃Na) has been shown to be effective for aqueous Suzuki-Miyaura coupling reactions. nih.gov

The following table provides examples of catalyst systems used in Suzuki couplings of related substrates.

| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex 7 (0.5 mol%) | Water | 94 | arkat-usa.org |

| 4-Iodobenzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01% Pd) | Water | 100 | nih.gov |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | Water | 99 | rsc.org |

Solvent Effects and Temperature Control in Complex Syntheses

Solvent and temperature are critical parameters that must be carefully controlled throughout the multi-step synthesis of this compound to ensure high yields and selectivity.

In Suzuki coupling reactions, the choice of solvent can significantly impact the reaction rate and yield. A variety of solvents can be used, including polar aprotic solvents like DMF and dioxane, as well as aqueous mixtures. arkat-usa.org The solubility of the reactants and the catalyst system in the chosen solvent is a key consideration. Temperature control is also vital; while many Suzuki couplings proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive substrates. arkat-usa.org

For the selective oxidation of a methyl group, the temperature is a primary lever to control the reaction rate. For instance, in the oxidation of p-nitrotoluene with KMnO₄, the reaction is typically conducted at elevated temperatures, such as 95°C, to achieve a reasonable reaction time. magtech.com.cn However, excessively high temperatures can lead to side reactions or decomposition of the product.

In regioselective nitration reactions, both solvent and temperature play a crucial role. Nitrations are often carried out at low temperatures (e.g., 0-10°C) to control the exothermicity of the reaction and to minimize the formation of byproducts. The solvent, often concentrated sulfuric acid, not only acts as a catalyst but also as the reaction medium. nih.gov The viscosity and polarity of the solvent can influence the diffusion of reactants and the stability of the intermediates, thereby affecting the regioselectivity.

Considerations for Stereochemical Control in Chiral Auxiliary-Assisted Synthesis (if applicable to derivatives)

Substituted biaryl systems, such as derivatives of this compound, can exhibit a form of axial chirality known as atropisomerism. wikipedia.org This occurs when rotation around the single bond connecting the two aryl rings is restricted due to steric hindrance from bulky ortho substituents. If the barrier to rotation is sufficiently high, stable, non-interconverting enantiomers (atropisomers) can be isolated. wikipedia.orgnih.gov

For this compound itself, the ortho substituents (the acetylphenyl group and the nitro group relative to the inter-ring bond) may not be large enough to create a high barrier to rotation at room temperature, potentially leading to a rapidly racemizing mixture. However, for derivatives with larger groups at the ortho positions, stable atropisomers could exist. acs.org

In such cases, stereochemical control during the synthesis becomes a critical consideration. Chiral auxiliary-assisted synthesis is a powerful strategy to induce asymmetry in such molecules. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directing the course of a subsequent reaction to favor the formation of one stereoisomer over another. After the desired stereochemistry is established, the auxiliary is removed.

For example, in the context of a Suzuki coupling to form an atropisomeric biaryl, a chiral auxiliary could be attached to one of the coupling partners. The stereocenter on the auxiliary would then influence the orientation of the two aryl rings as the new C-C bond is formed, leading to a diastereomeric mixture where one diastereomer is favored. Separation of these diastereomers followed by removal of the chiral auxiliary would yield the enantiomerically enriched atropisomeric product. The efficiency of such a process is highly dependent on the design of the chiral auxiliary and the reaction conditions. acs.org While not always necessary for the parent compound, this is a key consideration for the development of chiral derivatives for applications in areas like asymmetric catalysis or medicinal chemistry. nih.govprinceton.edu

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Acetylphenyl 4 Nitrobenzoic Acid

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

A complete understanding of the molecular structure and conformation in solution necessitates a suite of high-field NMR experiments.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity

To date, no specific COSY, HSQC, or HMBC data for 2-(4-Acetylphenyl)-4-nitrobenzoic acid has been published. These techniques are crucial for establishing the covalent framework of the molecule.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) coupling networks within the two aromatic rings and the acetyl group's methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly important for connecting the two phenyl rings and for assigning the quaternary carbons, such as the carboxylic acid carbon, the acetyl carbonyl carbon, and the carbons at the points of substitution on the rings.

A hypothetical data table for such NMR analysis would resemble the following:

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | |||

| 2 | |||

| ... |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Conformation

The spatial arrangement of the two phenyl rings relative to each other is a key conformational feature. A NOESY experiment, which detects through-space correlations between protons that are close in proximity, would provide critical insights. The absence of published NOESY data means that the preferred conformation of this compound in solution is currently unknown. Correlations between protons on the different aromatic rings would help to define the dihedral angle between them.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Hydrogen Bonding Interactions

While general FT-IR and Raman spectra for related compounds like 4-nitrobenzoic acid are available, specific data for this compound has not been found. researchgate.net These techniques are invaluable for identifying the characteristic vibrational modes of the functional groups present.

FT-IR Spectroscopy would be expected to show strong absorptions for the carboxylic acid O-H and C=O stretching, the acetyl C=O stretching, and the asymmetric and symmetric stretching of the nitro group.

Raman Spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the aromatic ring C-C stretching modes.

Analysis of the vibrational spectra would also shed light on intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group in the solid state. Shifts in the vibrational frequencies of the O-H and C=O bands can indicate the presence and strength of such interactions.

A representative data table for vibrational analysis would include:

| Wavenumber (cm⁻¹) | Assignment | Technique |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

No specific high-resolution mass spectrometry data or fragmentation analysis for this compound is currently available in the literature. HRMS is essential for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion. Analysis of the fragmentation pattern would help to corroborate the structure determined by NMR by showing the characteristic losses of functional groups such as the carboxylic acid, nitro group, and acetyl group.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular and Supramolecular Structure

The definitive solid-state structure of this compound can only be determined by single-crystal X-ray diffraction. A search of crystallographic databases reveals no deposited crystal structure for this compound.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A crystallographic study would provide precise bond lengths, bond angles, and the dihedral angle between the phenyl rings. Furthermore, it would reveal the supramolecular assembly through the analysis of intermolecular interactions. Key expected interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains.

A summary of crystallographic data would typically be presented as follows:

| Parameter | Value |

| Crystal system | |

| Space group | |

| a, b, c (Å) | |

| α, β, γ (°) | |

| Volume (ų) | |

| Z | |

| Hydrogen bonds | |

| π-π stacking interactions |

Research Findings on this compound Remain Elusive

Despite a thorough search of scientific literature and crystallographic databases, specific experimental data regarding the polymorphic and chiroptical characteristics of this compound is not publicly available. Consequently, the detailed elucidation of its solid-state and chiral properties, as outlined in the requested article structure, cannot be fulfilled at this time.

The investigation into the advanced spectroscopic and crystallographic properties of chemical compounds is a cornerstone of modern materials science and drug development. Understanding phenomena such as polymorphism—the ability of a solid material to exist in multiple forms or crystal structures—is critical, as different polymorphs can exhibit significant variations in physical properties like solubility, melting point, and bioavailability.

Similarly, the study of chiroptical properties, which is relevant for chiral molecules, is fundamental in fields like pharmacology, where the enantiomeric purity and absolute configuration of a drug molecule can determine its efficacy and safety.

While extensive research exists for related compounds, such as various nitrobenzoic acid derivatives and other acetylphenyl-containing molecules, the specific compound of interest, this compound, does not appear to have been the subject of published research focusing on its polymorphism or the chiroptical spectroscopy of its potential chiral derivatives.

Scientific inquiry into analogous compounds offers a glimpse into the potential complexities of the target molecule. For instance, studies on 2-chloro-4-nitrobenzoic acid have revealed the existence of at least two polymorphic forms, which were characterized using techniques like infrared spectroscopy, differential scanning calorimetry (DSC), and X-ray powder diffraction. rsc.org Such studies underscore the importance of comprehensive solid-state characterization for nitrobenzoic acid derivatives.

In the realm of chiroptical spectroscopy, research on chiral derivatives of other complex organic molecules demonstrates the power of techniques like circular dichroism (CD) to determine enantiomeric purity and absolute configuration. nih.gov The synthesis of optically active derivatives and their subsequent analysis are pivotal for understanding their interaction with other chiral entities, a crucial aspect in many biological and chemical systems. nih.govresearchgate.net

However, without specific experimental data for this compound, any discussion on its polymorphic behavior or the chiroptical properties of its derivatives would be purely speculative and fall outside the required scope of a scientifically accurate article. The absence of such data in the public domain prevents the creation of the requested detailed research findings and data tables.

Further experimental research, including crystallization studies under various conditions and the synthesis and analysis of chiral derivatives, would be necessary to elucidate the specific properties of this compound as outlined.

Reactivity Profiles and Derivatization Strategies for 2 4 Acetylphenyl 4 Nitrobenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, offering numerous pathways to modify the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Esterification and Amidation for Library Generation

Esterification and amidation are fundamental transformations for creating extensive libraries of derivatives from 2-(4-acetylphenyl)-4-nitrobenzoic acid. These reactions are typically high-yielding and can be performed with a vast array of alcohols and amines, respectively, to introduce a wide range of functional groups and structural motifs.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. Acid-catalyzed esterification, such as the Fischer-Speier method, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For more sensitive substrates, milder methods like reaction with alkyl halides in the presence of a non-nucleophilic base or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol are employed. For instance, the esterification of a similar compound, 4-nitrobenzoic acid, with glycerol (B35011) has been successfully carried out by heating the mixture in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com

Amidation: The formation of amides from this compound is another crucial derivatization strategy. This is often accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride and then reacting it with a primary or secondary amine. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can directly couple the carboxylic acid with an amine in a one-pot procedure. These methods are highly efficient and compatible with a broad range of amines, facilitating the generation of large and diverse amide libraries.

The ability to readily form esters and amides makes this compound a valuable building block for combinatorial chemistry and the development of new therapeutic agents and functional materials.

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde, providing further avenues for derivatization.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. libretexts.orgchemguide.co.ukyoutube.com This reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.ukyoutube.com The reduction with LiAlH₄ is a high-yielding transformation but is non-selective and will also reduce the ketone functionality in the acetylphenyl group. youtube.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids to primary alcohols and can sometimes offer better chemoselectivity. youtube.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. chemguide.co.uk Therefore, this conversion is typically achieved through a two-step process. quora.com First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. libretexts.orgquora.com The resulting acid chloride can then be reduced to the aldehyde using a mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Alternatively, an ester derivative can be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org

These reduction pathways expand the synthetic utility of this compound, providing access to alcohol and aldehyde derivatives that can undergo a host of further chemical modifications.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can be employed to modify the core scaffold of this compound. While the direct decarboxylation of aromatic carboxylic acids typically requires harsh conditions, several methods have been developed to facilitate this process.

One common strategy involves the conversion of the carboxylic acid to a derivative that is more susceptible to decarboxylation. For instance, in the Barton decarboxylation, the carboxylic acid is converted to a thiohydroxamate ester, which can then be cleaved by a radical initiator. Another approach is the copper-catalyzed decarboxylation of aromatic carboxylates, often in the presence of a suitable ligand. Recent advancements have also explored palladium-catalyzed decarboxylative cross-coupling reactions, where the carboxylic acid is directly used as a coupling partner, though this often requires specific directing groups or reaction conditions. A patented method describes the decarboxylation of aromatic carboxylic acids in the context of a selenylation and methylation reaction, highlighting the use of a copper catalyst and specific bases to achieve the transformation. google.com

Chemical Modifications of the Acetylphenyl Group

The acetylphenyl group provides a ketone functionality that is a key site for a variety of chemical transformations, allowing for the introduction of new structural and functional elements.

Carbonyl Reactions: Oxime, Hydrazone, and Ketal Formation

The carbonyl group of the acetyl moiety readily undergoes condensation reactions with nitrogen nucleophiles and protection reactions to form ketals.

Oxime and Hydrazone Formation: The reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) or its salts yields an oxime. journalofchemistry.orgkhanacademy.org Similarly, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, leads to the formation of the corresponding hydrazone. journalofchemistry.orgkhanacademy.orgnih.govresearchgate.net These reactions are typically carried out in an acidic or basic medium and are often used for the characterization and derivatization of ketones. journalofchemistry.org The formation of oximes and hydrazones introduces a C=N double bond, which can exist as E/Z isomers, adding to the structural diversity of the resulting products. These reactions are generally high-yielding and proceed under mild conditions. nih.gov

Ketal Formation: The ketone can be protected as a ketal by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This reaction is reversible and is often used to mask the reactivity of the ketone while other transformations are carried out on the molecule. The ketal can be readily removed by treatment with aqueous acid to regenerate the ketone.

Reduction of the Ketone to Secondary Alcohol and Alkane

The ketone of the acetylphenyl group can be reduced to either a secondary alcohol or completely deoxygenated to an alkane.

Reduction to Secondary Alcohol: The reduction of the ketone to a secondary alcohol can be achieved using a variety of reducing agents. libretexts.orgopenstax.org Sodium borohydride (NaBH₄) is a mild and selective reagent that is commonly used for this purpose, as it will not reduce the carboxylic acid or the nitro group. openstax.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). libretexts.org Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and will also reduce the carboxylic acid and the nitro group. openstax.org Catalytic hydrogenation with catalysts like Raney nickel or platinum can also effect this reduction.

Reduction to Alkane: The complete reduction of the ketone to an alkane (the ethyl group) can be accomplished through several methods. The Clemmensen reduction involves treating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. These conditions are strongly acidic and may not be compatible with other functional groups. The Wolff-Kishner reduction, on the other hand, is performed under basic conditions. The ketone is first converted to its hydrazone, which is then heated with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in a high-boiling solvent like ethylene glycol.

Haloform Reaction for Further Carboxylic Acid Derivatization

The acetyl group (-COCH₃) of this compound is a prime site for the haloform reaction, a well-established method for converting methyl ketones into carboxylic acids. iitk.ac.inmasterorganicchemistry.comyoutube.com This reaction typically proceeds by treating the methyl ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base, such as sodium hydroxide. masterorganicchemistry.com

The reaction mechanism involves the initial enolization of the ketone under basic conditions, followed by successive halogenation of the methyl group until a trihalomethyl ketone is formed. This intermediate is then cleaved by the hydroxide ion, yielding a carboxylate and a haloform (CHX₃). iitk.ac.inyoutube.com Acidic workup subsequently protonates the carboxylate to afford the corresponding carboxylic acid.

For this compound, this reaction offers a direct route to a tricarboxylic acid derivative, specifically 4'-carboxy-2-nitro-[1,1'-biphenyl]-4-carboxylic acid. This transformation is particularly valuable as it introduces an additional carboxylic acid functionality, significantly altering the molecule's polarity and potential for further derivatization, such as esterification or amidation.

Table 1: Haloform Reaction of this compound

| Reactant | Reagents | Product |

| This compound | 1. Br₂, NaOH 2. H₃O⁺ | 4'-carboxy-2-nitro-[1,1'-biphenyl]-4-carboxylic acid |

This table illustrates the expected transformation based on the general haloform reaction mechanism.

Reactions of the Nitro Aromatic Ring

The nitro group on the benzoic acid ring profoundly influences the molecule's reactivity, primarily by acting as a strong electron-withdrawing group. This electronic effect is crucial for both the reduction of the nitro group itself and for potential nucleophilic aromatic substitution reactions.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, opening up a vast array of subsequent derivatization possibilities. Several methods are available for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups, such as carboxylic acids and ketones. niscpr.res.innih.govmasterorganicchemistry.comresearchgate.net

Commonly employed methods include:

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon. masterorganicchemistry.comnih.gov It is generally a clean and efficient method. A sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective choices for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: This approach uses a hydrogen donor, such as hydrazine or formic acid derivatives, in the presence of a catalyst. niscpr.res.in For instance, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been reported to selectively reduce aromatic nitro groups at room temperature. niscpr.res.in Nickel-catalyzed hydrosilylative reduction also offers a mild and selective option. rsc.org

The reduction of this compound to 4-amino-2-(4-acetylphenyl)benzoic acid would yield a key intermediate. The resulting amino group can then be diazotized and subjected to various Sandmeyer-type reactions or used in the synthesis of heterocyclic systems. Furthermore, partial reduction of the nitro group can lead to other nitrogen-containing functionalities like nitroso or hydroxylamino derivatives, which are valuable intermediates in their own right. mdpi.com

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Functional Group Tolerance | Potential Product |

| H₂, Pd/C | Generally good, may affect other reducible groups under harsh conditions. masterorganicchemistry.com | 4-Amino-2-(4-acetylphenyl)benzoic acid |

| Fe, HCl | Tolerates carboxylic acids and ketones. masterorganicchemistry.com | 4-Amino-2-(4-acetylphenyl)benzoic acid |

| SnCl₂, EtOH | pH-neutral conditions, good for acid-sensitive substrates. masterorganicchemistry.com | 4-Amino-2-(4-acetylphenyl)benzoic acid |

| Hydrazine, Zn/Mg | Selective for nitro groups in the presence of carboxylic acids. niscpr.res.in | 4-Amino-2-(4-acetylphenyl)benzoic acid |

| Ni(acac)₂, PMHS | Chemoselective for nitro groups over ketones. rsc.org | 4-Amino-2-(4-acetylphenyl)benzoic acid |

This table presents a selection of common reagents for nitro group reduction and their general applicability.

The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). wikipedia.orgchemistrysteps.comlibretexts.orgyoutube.com For an efficient SNAᵣ reaction to occur, a good leaving group (typically a halide) must be positioned ortho or para to the activating nitro group. wikipedia.orglibretexts.org

In the case of this compound, the parent structure does not possess a suitable leaving group in the activated positions (ortho or para to the nitro group). Therefore, direct nucleophilic aromatic substitution on this molecule is not expected to be a facile process under standard SNAᵣ conditions.

However, if a derivative of this compound were synthesized with a leaving group, such as a fluorine or chlorine atom, at the 3- or 5-position of the nitro-substituted ring, then SNAᵣ reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) would become feasible. The nitro group would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution. wikipedia.orgyoutube.com The regioselectivity of such a reaction would be dictated by the position of the leaving group relative to the nitro group, with ortho and para substitutions being strongly favored over meta. libretexts.orgacs.org

Exploration of Novel Rearrangements and Cyclization Reactions

The strategic placement of functional groups in this compound and its derivatives can enable novel intramolecular rearrangements and cyclization reactions.

A particularly interesting possibility arises after the selective reduction of the nitro group to an amino group, yielding 4-amino-2-(4-acetylphenyl)benzoic acid. The resulting ortho-amino-biphenylcarboxylic acid structure is a precursor for the Pschorr cyclization. wikipedia.org This reaction involves the diazotization of the amino group with nitrous acid to form a diazonium salt, which can then undergo an intramolecular radical cyclization, catalyzed by copper, to form a new six-membered ring. wikipedia.org This would lead to the formation of a fluorenone carboxylic acid derivative.

Other potential cyclization reactions could involve the acetyl group. For instance, after reduction of the nitro group, the resulting amino group could potentially react with the acetyl carbonyl under certain conditions to form a seven-membered heterocyclic ring, although this would likely require specific catalytic conditions. Intramolecular condensation reactions involving the carboxylic acid and the acetyl group could also be explored, potentially leading to lactone formation under dehydrating conditions, though this is sterically less favored.

While no specific novel rearrangements have been reported for this compound itself, the study of related substituted biphenyls and aromatic compounds suggests a rich field for exploration. researchgate.netrsc.orgrsc.org

Computational and Theoretical Investigations of 2 4 Acetylphenyl 4 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. sigmaaldrich.com

For 2-(4-Acetylphenyl)-4-nitrobenzoic acid, these calculations would reveal how the electron-withdrawing nitro group and the acetyl group influence the electron distribution across the biphenyl (B1667301) system. No specific HOMO-LUMO energy values for this compound have been reported in the searched literature.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties with a good balance of accuracy and computational cost. rsc.org

Geometry Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles between the two phenyl rings.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O (carbonyl) and N-O (nitro) bonds or the bending of C-H bonds. Comparing these theoretical spectra with experimental data can help confirm the molecule's structure.

Spectroscopic Properties: DFT, particularly Time-Dependent DFT (TD-DFT), can be used to predict electronic absorption spectra (UV-Vis). This helps in understanding the electronic transitions within the molecule, such as those responsible for its color and optical properties.

Specific optimized geometry parameters, vibrational frequencies, or predicted spectra for this compound are not available in the reviewed search results.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

Conformational Landscapes: For a flexible molecule like this compound, which has a rotational degree of freedom around the bond connecting the two phenyl rings, MD simulations can explore its conformational landscape. This reveals the different shapes the molecule can adopt and their relative stabilities.

Solution-Phase Behavior: MD simulations can model how the molecule interacts with solvent molecules, providing insights into its solubility and behavior in different chemical environments. This is crucial for understanding its properties in a realistic setting beyond the gas phase often assumed in quantum calculations.

No published MD simulation studies were found for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties (e.g., optical, electronic)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. bohrium.com For this compound, QSPR could be used to predict:

Optical Properties: Properties like refractive index and nonlinear optical behavior could be modeled. For instance, studies on similar molecules like 4-nitrobenzoic acid have investigated their nonlinear optical properties.

Electronic Properties: Electronic properties such as polarizability and dipole moment could be predicted based on a set of calculated molecular descriptors.

A specific QSPR model or related predictive data for the non-biological properties of this compound is not documented in the available literature.

Mechanistic Studies of Key Reactions Involving this compound through Computational Approaches

Computational methods, particularly DFT, are invaluable for investigating reaction mechanisms at a molecular level. For this compound, these studies could:

Identify the transition states and intermediates for reactions involving its functional groups (e.g., reduction of the nitro group, reactions at the carboxylic acid or acetyl group).

Calculate the energy barriers for these reactions, providing insight into reaction rates and feasibility under different conditions.

No computational studies detailing the reaction mechanisms involving this compound were identified in the search results.

Advanced Material Science Applications and Functional Potentials of 2 4 Acetylphenyl 4 Nitrobenzoic Acid and Its Derivatives

Application in Supramolecular Chemistry and Crystal Engineering for Tailored Solid-State Structures

The design of functional solid-state materials through crystal engineering relies on the predictable control of intermolecular interactions. The molecular structure of 2-(4-Acetylphenyl)-4-nitrobenzoic acid is endowed with multiple functional groups capable of forming robust and directional non-covalent interactions, making it an excellent candidate for the construction of novel supramolecular assemblies.

The nitro group further enhances the molecule's potential in crystal engineering. It is a moderate hydrogen bond acceptor and can participate in weaker C–H···O interactions. Furthermore, the electron-deficient nature of the nitrophenyl ring facilitates π-π stacking interactions with electron-rich aromatic systems. The interplay between strong hydrogen bonds from the carboxyl groups and these weaker, more diffuse interactions from the nitro and phenyl moieties can lead to the formation of complex and well-defined three-dimensional architectures. Studies on polymorphs of p-nitrobenzoic acid demonstrate how variations in intermolecular interactions, such as periodic bond chains, can significantly influence the material's mechanical properties. rsc.org The acetyl group, with its carbonyl oxygen, provides an additional hydrogen bond acceptor site and introduces steric factors that will further direct the final solid-state packing arrangement.

Table 1: Potential Intermolecular Interactions in this compound

| Functional Group | Type of Interaction | Potential Role in Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H···O Hydrogen Bond (Strong) | Formation of robust cyclic dimers, creating 1D chains. |

| Nitro Group (-NO₂) | C-H···O Hydrogen Bond (Weak), π-π Stacking | Cross-linking of primary chains, stabilization of 3D networks. |

| Acetyl Group (-COCH₃) | C-H···O Hydrogen Bond (Weak) | Fine-tuning of molecular packing and steric guidance. |

Integration into Polymeric Architectures or Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them suitable for applications in gas storage, separation, and catalysis. chemistryviews.orgberkeley.edu The rigid, angular, and functionalized nature of this compound makes it an ideal building block, or "linker," for the synthesis of novel COFs and other polymeric materials.

The carboxylic acid group is a versatile handle for polymerization. It can undergo condensation reactions, such as esterification or amidation, to form polyesters or polyamides. berkeley.edu For COF synthesis, this molecule can be envisioned as a bifunctional or trifunctional linker. For instance, reacting the carboxylic acid with a multidentate alcohol or amine linker could produce stable, porous ester- or amide-linked frameworks. chemistryviews.orgberkeley.edu Research has demonstrated that biphenyl (B1667301) dicarboxylic acids are effective building blocks for creating highly stable and crystalline COFs. acs.org For example, 4,4′-diamino-[1,1′-biphenyl]-2,2′-dicarboxylic acid has been used to synthesize carboxyl-functionalized COFs for the efficient removal of dyes. acs.org The defined length and bent geometry of this compound would allow for the precise design of pore sizes and shapes within the resulting framework. The presence of the nitro and acetyl groups lining the pores could impart specific chemical properties, such as selective adsorption or catalytic activity. acs.org

Table 2: Comparison of this compound with Known COF Linkers

| Feature | This compound (Proposed) | 4,4′-Diamino-[1,1′-biphenyl]-2,2′-dicarboxylic acid (Known Linker) acs.org |

|---|---|---|

| Core Structure | Biphenyl | Biphenyl |

| Reactive Groups | 1x Carboxylic Acid | 2x Carboxylic Acid, 2x Amino |

| Geometry | Angular/Bent | Angular |

| Pendant Groups | Acetyl, Nitro | None |

Role as Ligands or Precursors in Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of ligands that can tune the electronic and steric properties of a metal center to control reactivity and selectivity. youtube.com this compound possesses key features that make it a promising candidate for use as a ligand in coordination chemistry and catalysis.

The carboxylate group, formed upon deprotonation, is an excellent coordinating moiety for a wide range of metal ions. It can exhibit diverse coordination modes, such as monodentate, bidentate chelating, or bridging, which allows for the assembly of various multinuclear metal complexes and coordination polymers. nih.govnih.gov Reviews on nitrobenzoic acids and their derivatives highlight their versatility in forming coordination compounds with applications in catalysis and materials science. nih.govnih.gov

The other functional groups on the biphenyl backbone would serve to modulate the properties of the resulting metal complex. The electron-withdrawing nitro group and the acetyl group can influence the electron density at the metal center, thereby altering its catalytic activity. youtube.comyoutube.com Furthermore, the rigid biphenyl structure provides a well-defined spatial arrangement, which can be crucial for creating specific active sites in asymmetric catalysis. Beyond its role as a ligand, the molecule could also serve as a substrate in modern catalytic reactions, such as decarboxylative cross-couplings, which use carboxylic acids as versatile and readily available starting materials for C-C bond formation. princeton.eduruhr-uni-bochum.de

Development as Chemical Sensors or Probes for Specific Analytes (excluding biological detection)

The detection of environmentally significant nitroaromatic compounds is a major area of research due to their prevalence as industrial pollutants and explosives. acs.orgresearchgate.net Given its structure, this compound can be considered in the context of chemical sensing in two distinct ways: as a target analyte and as a component of a sensor material.

As an analyte, its nitroaromatic structure makes it a potential target for detection by sensor platforms designed to be sensitive to this class of compounds. Various chemosensors, often based on fluorescence quenching by electron-deficient nitroaromatics, have been developed. acs.orgnih.gov For example, a Cd(II)-based coordination polymer has shown selective detection of 2,4,6-trinitrophenol (TNP) among other nitroaromatic compounds through the quenching of its emissive properties. nih.gov

Conversely, the molecule itself could be integrated into sensor devices. Polymers or COFs constructed from this linker (as discussed in section 6.2) could possess inherent fluorescence. The introduction of specific analytes could modulate this fluorescence through interactions with the acetyl or nitro groups within the framework's pores, enabling a sensor response. The principle of using functionalized frameworks for sensing is well-established; for instance, the protonation of nitrogen atoms in imine-linked COFs can lead to a color change in response to acidity or moisture. acs.org While direct evidence is needed, the functional groups on this compound provide a basis for exploring its potential in creating materials for selective chemical detection.

Exploration in Non-Linear Optics (NLO) and Other Functional Materials

Materials with strong second- or third-order non-linear optical (NLO) responses are critical for technologies such as optical communications, data storage, and signal processing. nih.gov A common design strategy for second-order NLO molecules is the "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large molecular hyperpolarizability, which is a prerequisite for NLO activity.

The structure of this compound fits this D-π-A design principle. The nitrophenyl moiety acts as a powerful electron acceptor (A), while the acetylphenyl group can be considered a mild electron donor (D). These two groups are connected by a biphenyl π-system, which can effectively mediate the charge transfer between them. This molecular architecture strongly suggests that the compound could exhibit significant NLO properties. The key challenge for realizing bulk NLO activity is to overcome the natural tendency of dipolar molecules to crystallize in a centrosymmetric (anti-parallel) arrangement, which cancels out the second-order NLO effect. nih.gov A promising strategy is to incorporate such push-pull molecules as linkers into non-centrosymmetric frameworks like Metal-Organic Frameworks (MOFs) or COFs. Research has shown that building the p-nitroaniline motif into a MIL-53 framework results in a polar, stable NLO material. nih.gov A similar approach using this compound could lead to the development of novel, processable NLO materials.

Table 3: Analysis of this compound for NLO Potential

| Structural Component | Role in NLO "Push-Pull" System | Rationale |

|---|---|---|

| 4-Nitrophenyl Group | Electron Acceptor (A) | The -NO₂ group is a strong electron-withdrawing group. |

| 4-Acetylphenyl Group | Electron Donor (D) | The acetyl group is a weak deactivator but the phenyl ring acts as the donor part of the system. |

| Biphenyl System | π-Conjugated Bridge | Facilitates intramolecular charge transfer (ICT) from the donor to the acceptor. |

Analytical Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as the primary and most versatile technique for the purity assessment and quantitative analysis of "2-(4-Acetylphenyl)-4-nitrobenzoic acid". Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities, starting materials, and by-products.

The development of a robust HPLC method is a critical first step. Due to the acidic nature of the carboxyl group and the presence of chromophores (nitro and acetyl groups), reversed-phase (RP) HPLC is the most common approach.

Method development typically begins with a "scouting" gradient to determine the approximate solvent composition required for elution. chromforum.org This involves running a broad gradient, for instance, from a low to a high percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water. chromforum.org The aqueous phase is usually acidified with agents like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention on a C18 or similar nonpolar stationary phase. chromforum.orgsielc.com

Based on the scouting run, a more refined gradient or an isocratic method can be developed.

Isocratic methods , which use a constant mobile phase composition, are often preferred for routine quality control due to their simplicity and shorter re-equilibration times. researchgate.net

Gradient methods , where the mobile phase composition changes during the run, are necessary for separating complex mixtures containing compounds with a wide range of polarities. researchgate.net

Validation of the developed method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). This process ensures the method is reliable for its intended purpose and involves evaluating parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govrsc.org For a method to be considered validated, results must meet strict acceptance criteria, such as a high degree of linearity (e.g., R² > 0.999), accuracy typically within 85-115%, and precision (as relative standard deviation, RSD) of less than 2-15%, depending on the concentration level. nih.govrsc.orgnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Nitrobenzoic Acid Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18, (e.g., 150 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and water/buffer | sielc.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | chromforum.orgresearchgate.net |

| Aqueous Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) | researchgate.net |

| Injection Volume | 10-20 µL | nih.govresearchgate.net |

The choice of detector is crucial for both quantitative analysis and impurity identification.

UV-Vis and Diode Array Detection (DAD): The aromatic rings and nitro group in "this compound" make it highly active in the ultraviolet (UV) region of the electromagnetic spectrum. A standard UV-Vis detector set at a single wavelength of maximum absorbance can be used for routine quantification. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage by acquiring the entire UV-Vis spectrum for each point in the chromatogram. researchgate.netgrafiati.com This capability is invaluable for assessing peak purity—ensuring a chromatographic peak corresponds to a single compound—and for preliminary identification of unknown impurities by comparing their UV spectra with that of the main compound or library data. grafiati.com

Mass Spectrometry (MS) Coupling (LC-MS): For unambiguous identification of by-products and metabolites, coupling HPLC with a mass spectrometer is the definitive method. LC-MS provides molecular weight information for each eluted component. Further fragmentation in tandem MS (MS/MS) experiments can elucidate the structure of unknown impurities. researchgate.netmdpi.com This is particularly useful for identifying isomers or compounds that are not chromophorically active. To ensure compatibility with MS detection, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product and Impurity Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like "this compound," which is a high molecular weight, low-volatility carboxylic acid, direct analysis by GC-MS is generally not feasible without derivatization. The high temperatures required for volatilization would likely cause thermal decomposition.

However, GC-MS is highly applicable for identifying volatile impurities or by-products that may be present from the synthesis process. This could include residual solvents (e.g., toluene, DMF) or volatile starting materials. Furthermore, derivatization of the carboxylic acid group to form a more volatile ester (e.g., a methyl ester) could enable GC-MS analysis to separate and identify certain non-volatile impurities that are amenable to the derivatization process. researchgate.net Commercial suppliers often use GC to assess the purity of related nitrobenzoic acid compounds. fishersci.com

Advanced Chromatographic Techniques for Complex Mixtures (e.g., Supercritical Fluid Chromatography (SFC) for chiral separation)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations and for achieving fast, efficient separations. afmps.belibretexts.org SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster analysis times and reduced organic solvent consumption compared to HPLC. mdpi.comlibretexts.org

If "this compound" is synthesized as a racemic mixture or if chiral impurities are a concern, SFC is the technique of choice for enantiomeric separation. afmps.be The method development involves screening various chiral stationary phases (CSPs), often based on polysaccharide derivatives, with a mobile phase of CO₂ and a small amount of an organic modifier like methanol or ethanol (B145695). afmps.bewaters.com The ability to couple achiral and chiral columns in series can also facilitate the simultaneous separation of both chiral and achiral impurities in a single run. americanpharmaceuticalreview.com SFC can be readily coupled with mass spectrometry (SFC-MS) for the identification and quantification of separated enantiomers and impurities. researchgate.netnih.gov

Table 2: Typical Parameters for Chiral SFC Method Development

| Parameter | Condition/Variable | Source |

|---|---|---|

| System | Analytical or Preparative SFC | waters.com |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | researchgate.netafmps.be |

| Mobile Phase A | Supercritical CO₂ | nih.gov |

| Mobile Phase B (Co-solvent) | Methanol, Ethanol, or Isopropanol | waters.com |

| Backpressure | 150 bar (typical) | researchgate.net |

| Temperature | 35-40 °C | researchgate.netnih.gov |

| Detection | UV/PDA, MS | researchgate.netwaters.com |

Thermal Analysis (TGA, DSC) for Purity, Polymorphism, and Thermal Stability

Thermal analysis techniques provide critical information about the physical properties of "this compound," including its thermal stability, melting point, purity, and potential for polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound. For nitroaromatic compounds, TGA can reveal the onset temperature of decomposition, which is a critical safety parameter. scielo.brresearchgate.net It can also quantify the amount of residual solvents or water present in the sample.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions. scielo.brscielo.br A sharp melting endotherm on a DSC thermogram is indicative of a highly pure crystalline substance. researchgate.net The presence of multiple melting peaks or broader peaks can suggest the presence of impurities or different polymorphic forms. Studies on nitrobenzoic acid isomers show that they exhibit a single exothermic decomposition stage at high temperatures (250-400 °C). scielo.br The melting point and decomposition characteristics are unique to each isomer and can serve as an identification tool. scielo.brresearchgate.net

Table 3: Thermal Analysis Data for Related Nitrobenzoic Acid Isomers

| Compound | Analysis | Key Findings | Source |

|---|---|---|---|

| o-Nitrobenzoic acid (ONBA) | DSC | Onset of exothermic decomposition is the lowest among isomers. | scielo.br |

| m-Nitrobenzoic acid (MNBA) | DSC | Thermal stability at high temperatures is the highest among isomers. | scielo.br |

| p-Nitrobenzoic acid (PNBA) | DSC/TGA | Peak decomposition temperature around 205 °C (at 1.0 °C/min). | scielo.br |

| p-Nitrobenzoic acid (PNBA) | DSC | Melting endotherm observed around 240 °C. | researchgate.net |

Future Research Trajectories and Addressing Challenges in 2 4 Acetylphenyl 4 Nitrobenzoic Acid Chemistry

Development of Green and Sustainable Synthetic Routes and Methodologies

The traditional synthesis of complex aromatic compounds often relies on methods that generate substantial waste and utilize harsh reagents. A primary future objective is the development of environmentally benign synthetic pathways for 2-(4-acetylphenyl)-4-nitrobenzoic acid and its precursors. Research in this area is gravitating towards several key strategies:

Biomimetic Catalysis: Inspired by biological systems, the use of biomimetic catalysts like substituted iron porphyrins for the oxidation of nitrotoluene precursors offers a green alternative to conventional oxidants. researchgate.net Studies on the synthesis of o-nitrobenzoic acid have shown that using such catalysts in aqueous ethanol (B145695) can achieve high conversion and selectivity under milder conditions (55°C, 2.0 MPa O2), significantly reducing environmental impact compared to methods using potassium permanganate (B83412) or nitric acid. researchgate.net

Oxygen as a Green Oxidant: The use of pure oxygen as the primary oxidant, often in catalyst-free systems or with simple metal phthalocyanines, is a promising avenue. researchgate.netgoogle.com This approach eliminates the need for corrosive and polluting chemical oxidants, with reported isolated yields for p-nitrobenzoic acid reaching up to 88.8% under mild conditions (30-60°C). researchgate.net

Eco-Friendly Solvents and Catalysts: A shift towards green solvents like water or polyethylene (B3416737) glycol (PEG-400) is critical. nih.govnih.gov For instance, the synthesis of azoxybenzenes from nitrosobenzenes has been successfully demonstrated in water at room temperature using an inexpensive organic catalyst (DIPEA). nih.gov Similarly, heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, are being developed for one-pot reactions, offering high efficiency and the significant advantage of being easily recoverable and reusable for gram-scale production. nih.gov

These methodologies, currently applied to simpler benzoic acid derivatives, provide a clear roadmap for designing a sustainable synthesis for this compound, likely involving a green cross-coupling step followed by modifications using these green principles.

Table 1: Comparison of Catalytic Systems for Green Synthesis of Nitrobenzoic Acid Precursors

| Catalytic System | Substrate | Key Advantages | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Substituted Iron Porphyrins | o-Nitrotoluene | Biomimetic, uses aqueous ethanol, milder conditions | 76.3% Yield, 95.8% Selectivity | researchgate.net |

| Metal Phthalocyanines | p-Nitrotoluene | Uses O2 as oxidant, bromide-free, high yield | 88.8% Isolated Yield | researchgate.net |

| DIPEA (Hünig's base) | Nitrosobenzenes | Transition-metal-free, uses water as solvent, room temperature | High yields (e.g., 92%) | nih.gov |

| CuO Nanoparticles on Carbon | 2-Bromobenzaldehydes | Heterogeneous, reusable, ligand-free, uses PEG-400 | Gram-scale production demonstrated | nih.gov |

Exploration of Unprecedented Reactivity and Novel Derivatization Pathways

The unique structure of this compound, featuring an aromatic ketone, a carboxylic acid, and a nitro group, offers a rich playground for exploring novel chemical transformations. Future research will likely move beyond standard functional group manipulations to unlock unprecedented reactivity.

Deacylative and Deoxygenative Coupling: Recent breakthroughs in synthetic chemistry have enabled the use of traditionally stable functional groups as coupling handles. For example, deacylative cross-coupling can transform aromatic ketones into valuable aromatic compounds by cleaving the strong carbon-carbon bond of the acyl group. sciencedaily.com Similarly, photoredox catalysis has enabled the deoxygenative coupling of aromatic carboxylic acids with alkenes to form ketones. nih.gov Applying these strategies to this compound could allow for selective modification at the acetyl or carboxyl positions, creating complex molecular architectures that were previously inaccessible.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. The development of methods for the late-stage functionalization of the biphenyl (B1667301) core or the selective transformation of the nitro group will be a key research focus. This allows for the rapid generation of a library of derivatives from a common advanced intermediate, facilitating structure-activity relationship studies in materials science.

These explorations could lead to the synthesis of entirely new classes of compounds derived from this compound, expanding its utility.

Table 2: Potential Novel Derivatization Pathways

| Reactive Site | Novel Reaction Type | Potential Outcome | Enabling Technology | Reference |

|---|---|---|---|---|

| Acetyl Group (Ketone) | Deacylative Cross-Coupling | Replacement of the acetyl group with other functional moieties (e.g., aryl, alkyl groups). | Transition Metal Catalysis | sciencedaily.com |

| Carboxylic Acid Group | Deoxygenative C-C Coupling | Conversion of the carboxylic acid into a new ketone by coupling with an alkene. | Photoredox Catalysis | nih.gov |